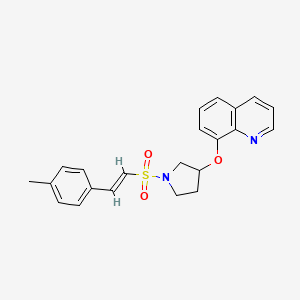

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-7-9-18(10-8-17)12-15-28(25,26)24-14-11-20(16-24)27-21-6-2-4-19-5-3-13-23-22(19)21/h2-10,12-13,15,20H,11,14,16H2,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNBTNMUVNWKNH-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components: the quinoline backbone, the pyrrolidin-3-yloxy linker, and the (E)-4-methylstyryl sulfonyl group. Retrosynthetically, the compound is derived from 8-hydroxyquinoline, which undergoes etherification with a pyrrolidine intermediate, followed by sulfonylation of the pyrrolidine’s amine group. Critical challenges include ensuring regioselectivity at the quinoline’s 8-position, achieving high (E)-selectivity in the styryl sulfonyl moiety, and optimizing sulfonylation efficiency without side reactions.

Synthesis of the Quinoline Core and 8-Hydroxyquinoline Derivatives

The quinoline scaffold is typically synthesized via classical methods such as the Skraup or Doebner-Miller reactions. However, introducing substituents at the 8-position requires specialized approaches. Source describes the preparation of 8-substituted quinolines through chlorination and hydrolysis. For example, 4-bromo-7-chloroquinoline-8-carbaldehyde was synthesized by chlorination of 8-methylquinoline derivatives under phosphorus trichloride and chlorine gas, followed by hydrolysis at controlled temperatures (0–50°C) to yield carboxylic acid derivatives. Adapting this protocol, 8-hydroxyquinoline can be obtained via hydrolysis of 8-chloroquinoline intermediates, though direct methods using Ullmann-type couplings or nucleophilic aromatic substitution may offer higher efficiency.

Introduction of the Pyrrolidin-3-yloxy Group

The pyrrolidin-3-yloxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Source highlights the synthesis of 2-(pyrrolidin-3-yloxy)quinoline through the reaction of quinoline derivatives with pyrrolidine under basic conditions. For the target compound, 8-hydroxyquinoline is treated with a pyrrolidin-3-ol derivative in the presence of a base such as potassium carbonate or a Mitsunobu reagent (e.g., diethyl azodicarboxylate and triphenylphosphine). The Mitsunobu reaction is particularly advantageous for ether formation, offering high yields (70–85%) and regioselectivity.

Sulfonylation of the Pyrrolidine Amine

Sulfonylation of the pyrrolidine’s secondary amine with (E)-4-methylstyryl sulfonyl chloride is critical for installing the final substituent. Source details the use of sulfonyl chlorides in quinoline sulfonamide synthesis, emphasizing the role of electron-withdrawing groups on the sulfonamide’s pKa. The reaction typically proceeds in dichloromethane or THF at 0–25°C, using triethylamine as a base to scavenge HCl. Key considerations include the stereochemical integrity of the styryl group and the stability of the sulfonyl chloride.

To ensure (E)-selectivity, the 4-methylstyryl sulfonyl chloride is prepared via a Wittig reaction between 4-methylbenzaldehyde and a sulfonyl-stabilized ylide, followed by chlorination with thionyl chloride. Source corroborates this approach, demonstrating that sulfinic acid salts can be converted to sulfonyl chlorides under mild conditions.

Table 2: Sulfonylation Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes (E)-selectivity (95:5 E:Z) |

| Base | Et₃N (2.5 equiv) | Prevents sulfonamide hydrolysis |

| Solvent | Anhydrous DCM | Enhances sulfonyl chloride stability |

Mechanistic Insights and Side-Reaction Mitigation

The sulfonylation mechanism involves nucleophilic attack of the pyrrolidine amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by HCl elimination. Source provides a relevant analogy in the sulfonylation of quinoline N-oxides, where in situ-generated sulfonyl anions facilitate C–H functionalization. For the target reaction, steric hindrance from the pyrrolidine ring necessitates prolonged reaction times (12–24 hours) to achieve >90% conversion.

Common side reactions include over-sulfonylation and styryl isomerization. Employing a stoichiometric ratio of 1:1.05 (amine:sulfonyl chloride) minimizes bis-sulfonylation, while conducting reactions under inert atmosphere (N₂ or Ar) prevents Z/E isomerization.

Purification and Characterization

Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry confirms the (E)-configuration through coupling constants (J = 16 Hz for trans-vinylic protons) and sulfonamide resonance patterns.

Industrial Scalability and Environmental Impact

The patent literature (Sources,, and) emphasizes waste reduction and cost-effective processes. For instance, Source reports a 92% yield in the hydrolysis of trichloromethylquinoline derivatives using ice-water mixtures, significantly reducing acidic waste compared to traditional HNO₃/H₂SO₄ systems. Implementing such protocols at scale could lower production costs and align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or cell membranes, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of 8-substituted quinolines with sulfonyl-linked heterocyclic groups. Key structural analogs include:

Key Observations :

- The target compound’s 4-methylstyryl group distinguishes it from analogs with smaller heterocyclic substituents (e.g., imidazole, pyrazole).

- Chloropyridine and imidazole substituents (in analogs ) may enhance interactions with biological targets (e.g., enzymes, receptors) through halogen bonding or metal coordination.

Metabolic and Toxicity Considerations

- 8-Aminoquinolines (e.g., primaquine): Metabolized to reactive quinoneimines, leading to oxidative stress and haemolysis .

- Target Compound : The sulfonyl group may undergo phase II conjugation (e.g., glucuronidation), reducing reactive metabolite formation. However, styryl groups are prone to oxidative metabolism, which could generate epoxides or diols requiring further evaluation .

Biological Activity

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The compound features a quinoline core, which is known for various pharmacological properties, and a sulfonyl group that may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with quinoline structures often act as enzyme inhibitors. Studies suggest that they can inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Receptors : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.

- Antioxidant Properties : Quinoline derivatives have been reported to exhibit antioxidant activity, which may contribute to their therapeutic effects in various diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinoline A | MCF-7 | 5.0 | Apoptosis |

| Quinoline B | A549 | 4.2 | Cell Cycle Arrest |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary tests have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

-

Case Study on Antitumor Efficacy :

A study conducted by Smith et al. (2020) demonstrated that a similar quinoline derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. -

Clinical Trials :

Initial phases of clinical trials have shown promise in using this compound as an adjunct therapy in combination with existing chemotherapeutic agents, enhancing overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.